

# Triazophos-d5: A Technical Guide for Analytical Applications

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## Compound of Interest

Compound Name: Triazophos-d5

Cat. No.: B15558740

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Triazophos-d5**, a deuterated analog of the organophosphate insecticide Triazophos. This document is intended for researchers and scientists in analytical chemistry, environmental science, and food safety, as well as professionals involved in drug development who may study pesticide metabolism and toxicity.

## Core Compound Details

**Triazophos-d5** serves as an internal standard for the quantitative analysis of Triazophos in various matrices. Its physical and chemical properties are summarized below.

Property	Value	Reference
CAS Number	1773496-62-0	[1]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> D <sub>5</sub> N <sub>3</sub> O <sub>3</sub> PS	[2][3][4]
Molecular Weight	318.34 g/mol	[2][3][4]
Appearance	Pale yellow liquid	[5]
Synonyms	O,O-diethyl O-(1-phenyl-d5-1H-1,2,4-triazol-3-yl)phosphorothioate, Triazofos-d5	[2]

## Analytical Applications and Experimental Protocols

**Triazophos-d5** is primarily utilized as an internal standard in chromatographic methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), for the precise quantification of Triazophos residues in environmental and agricultural samples. The use of a deuterated standard is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy of the results.

### General Experimental Protocol for Pesticide Residue Analysis using Triazophos-d5 as an Internal Standard

This protocol outlines a typical workflow for the analysis of Triazophos in a food matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.

#### 1. Sample Preparation (QuEChERS)

- **Homogenization:** A representative 10-15 g sample of the food matrix (e.g., fruit, vegetable) is homogenized.
- **Spiking with Internal Standard:** A known amount of **Triazophos-d5** solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) is added to the homogenized sample.
- **Extraction:** 10 mL of acetonitrile is added to the sample, and the mixture is shaken vigorously for 1 minute. QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are then added, and the sample is shaken again for 1 minute.
- **Centrifugation:** The sample is centrifuged for 5 minutes at approximately 4000 rpm to separate the phases.
- **Dispersive Solid-Phase Extraction (dSPE) Cleanup:** An aliquot of the supernatant (acetonitrile layer) is transferred to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18). The tube is vortexed for 30 seconds and then centrifuged.
- **Final Extract:** The cleaned supernatant is transferred to a vial for LC-MS/MS analysis.

## 2. LC-MS/MS Analysis

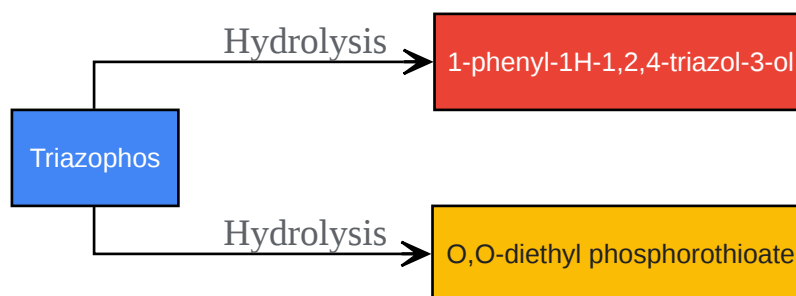
- Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
- Column: A suitable C18 column for reversed-phase chromatography.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
- Injection Volume: 5-10 µL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions for both Triazophos and **Triazophos-d5** are monitored for quantification and confirmation.

## 3. Quantification

The concentration of Triazophos in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (**Triazophos-d5**) against a calibration curve prepared with known concentrations of Triazophos and a constant concentration of **Triazophos-d5**.

## Metabolic Pathway of Triazophos

While specific metabolic pathways for **Triazophos-d5** are not extensively documented, it is expected to follow the same degradation route as its non-deuterated counterpart. The primary metabolic pathway involves the hydrolysis of the phosphate ester bond. The following diagram illustrates the microbial degradation pathway of Triazophos.

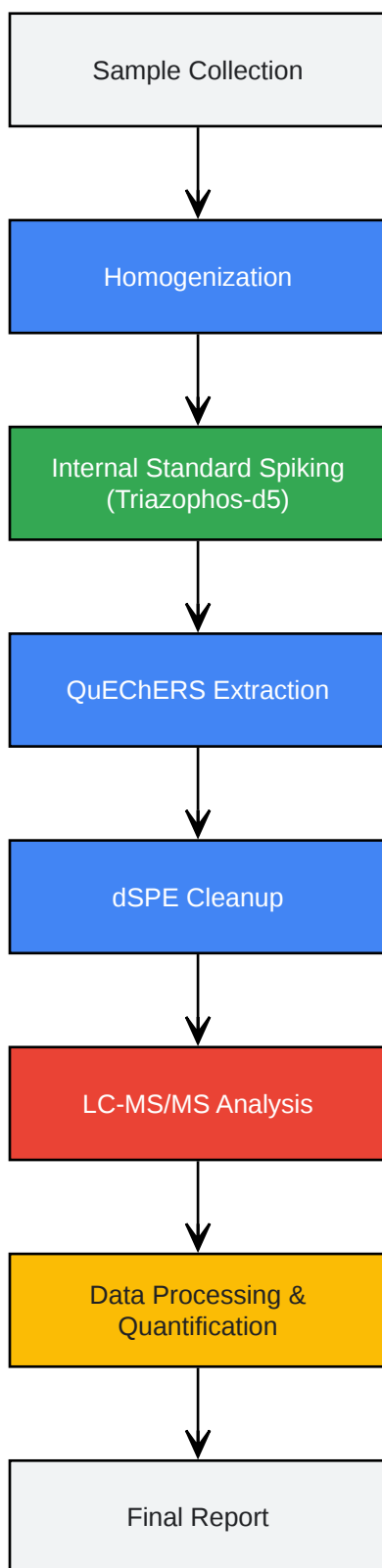


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Metabolic degradation of Triazophos.

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of pesticide residues using an internal standard.



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